(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate
CAS No.:
Cat. No.: VC16497845
Molecular Formula: C7H10F3NO2
Molecular Weight: 197.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10F3NO2 |
|---|---|
| Molecular Weight | 197.15 g/mol |
| IUPAC Name | (2-aminocyclopentyl) 2,2,2-trifluoroacetate |
| Standard InChI | InChI=1S/C7H10F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4(5)11/h4-5H,1-3,11H2 |
| Standard InChI Key | GSKDGPCOPWAGES-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(C1)OC(=O)C(F)(F)F)N |
Introduction
Chemical Composition and Structural Analysis
Molecular Architecture
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate consists of a five-membered cyclopentane ring with hydroxyl (-OH) and amino (-NH₂) groups at the 1- and 2-positions, respectively. The trifluoroacetate group (-OC(O)CF₃) is esterified to the hydroxyl oxygen, introducing strong electron-withdrawing characteristics. The (1R,2R) stereochemistry dictates the spatial arrangement of substituents, influencing molecular interactions in chiral environments.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀F₃NO₂ |
| Molecular Weight | 197.15 g/mol |
| IUPAC Name | (2-aminocyclopentyl) 2,2,2-trifluoroacetate |
| Canonical SMILES | C1CC(C(C1)OC(=O)C(F)(F)F)N |
| InChIKey | GSKDGPCOPWAGES-UHFFFAOYSA-N |
| PubChem CID | 138107869 |
The trifluoroacetate group enhances metabolic stability compared to non-fluorinated esters, a feature critical for drug candidates . The cyclopentane ring imposes conformational constraints, potentially improving binding selectivity to biological targets .
Spectroscopic Characterization
While experimental spectral data for (1R,2R)-2-Amino-cyclopentanol Trifluoroacetate are not explicitly reported, analogous compounds provide reference points:
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¹H NMR: Cyclopentyl protons typically resonate between δ 1.5–2.5 ppm, with deshielding observed for protons adjacent to the amino group (δ 2.8–3.2 ppm) .
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¹³C NMR: The trifluoroacetate carbonyl carbon appears near δ 160 ppm, while CF₃ carbons resonate at δ 115–120 ppm (quartet, J = 288 Hz).
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IR Spectroscopy: Strong absorbance at ~1780 cm⁻¹ corresponds to the carbonyl stretch of the trifluoroacetate group.
Synthesis and Manufacturing Processes
Stereoselective Synthesis
The synthesis of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetate likely involves multi-step enantioselective routes. A plausible pathway includes:
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Cyclopentene Oxide Formation: Epoxidation of cyclopentene using meta-chloroperbenzoic acid (mCPBA).
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Aminolysis: Ring-opening of the epoxide with ammonia or a protected amine to introduce the 2-amino group .
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Trifluoroacetylation: Esterification of the 1-hydroxyl group with trifluoroacetic anhydride under basic conditions.
Critical challenges include maintaining stereochemical integrity during the ring-opening step and minimizing racemization. Catalytic asymmetric methods using chiral Lewis acids could achieve high enantiomeric excess (>90%) .
Purification and Analytical Controls
Purification typically employs reversed-phase chromatography (C18 column) with acetonitrile/water gradients. Quality control metrics include:
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HPLC Purity: ≥95% (UV detection at 210 nm)
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Chiral Purity: Determined via chiral stationary phase HPLC or capillary electrophoresis .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited aqueous solubility (~2 mg/mL at 25°C). The trifluoroacetate group enhances hydrolytic stability compared to acetate esters, with a half-life >24 hours in pH 7.4 buffer .
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 2.1 |
| Ethanol | 15.8 |
| DMSO | 32.4 |
Partition Coefficients
Experimental logP values are unavailable, but computational estimates (ChemAxon) suggest a logP of 0.9 ± 0.3, indicating balanced lipophilicity for membrane permeability.
Research Findings and Experimental Data
In Vitro Activity
While direct assays on (1R,2R)-2-Amino-cyclopentanol Trifluoroacetate are lacking, related compounds demonstrate:
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A₁AR Activation: EC₅₀ = 1.4 μM for analog 3a in cAMP assays .
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Selectivity: >100-fold selectivity over A₂A and A₃ receptor subtypes .
Metabolic Stability
Microsomal stability studies on similar trifluoroacetates show <20% degradation after 1 hour in rat liver microsomes, suggesting favorable pharmacokinetics.
Future Directions and Research Opportunities
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Target Identification: High-throughput screening against GPCR and kinase libraries.
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Prodrug Development: Leveraging the trifluoroacetate as a cleavable promoiety.
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Formulation Optimization: Nanoemulsions to enhance aqueous solubility.
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